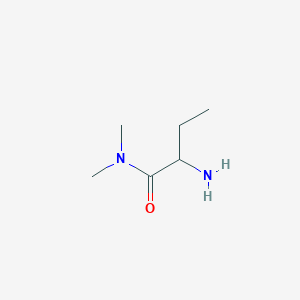

2-amino-N,N-dimethylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVUTVMOKGGDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-amino-N,N-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel small molecules with tailored properties are paramount to the discovery of new therapeutic agents. Among the myriad of functional groups utilized, the amide bond is of fundamental importance, forming the backbone of peptides and proteins and being a key feature in a vast number of pharmaceuticals.[1] This guide focuses on a specific alpha-amino amide, 2-amino-N,N-dimethylbutanamide, a molecule of interest due to its structural relation to biologically active compounds and its potential as a versatile building block in drug discovery programs.

The incorporation of an alpha-amino amide moiety can influence a molecule's physicochemical properties, such as solubility and membrane permeability, and can provide crucial hydrogen bonding interactions with biological targets.[2] Derivatives of 2-aminobutanamide, for instance, are key intermediates in the synthesis of antiepileptic drugs like Levetiracetam.[3] This underscores the pharmacological relevance of this structural motif. This document provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of this compound, offering a technical resource for its potential application in research and development.

Synthesis of this compound: A Proposed Route via Amide Coupling

The synthesis of this compound can be efficiently achieved through the coupling of a protected 2-aminobutanoic acid derivative with dimethylamine. A robust and widely employed method for this transformation is the use of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency, rapid reaction times, and ability to minimize racemization.[4][5]

The proposed synthetic strategy involves two key steps:

-

Protection of the amine: The primary amine of 2-aminobutanoic acid is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent self-coupling and other side reactions.

-

Amide bond formation: The resulting N-Boc-2-aminobutanoic acid is then coupled with dimethylamine using HATU as the activating agent.

-

Deprotection: The final step involves the removal of the Boc protecting group to yield the target compound.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol outlines the synthesis of N-Boc-2-amino-N,N-dimethylbutanamide, followed by the deprotection to yield this compound.

Materials:

-

N-Boc-2-aminobutanoic acid

-

Dimethylamine (2M solution in THF or as hydrochloride salt)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step 1: Synthesis of N-Boc-2-amino-N,N-dimethylbutanamide

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-aminobutanoic acid (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.[5]

-

Slowly add a 2M solution of dimethylamine in THF (1.1-1.5 equivalents) to the reaction mixture. If using dimethylamine hydrochloride, add it as a solid along with an additional equivalent of DIPEA.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[5]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Boc-2-amino-N,N-dimethylbutanamide.

Step 2: Deprotection of N-Boc-2-amino-N,N-dimethylbutanamide

-

Dissolve the purified N-Boc-2-amino-N,N-dimethylbutanamide in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue is the trifluoroacetate salt of this compound. To obtain the free base, the residue can be dissolved in water, the pH adjusted to basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide), and then extracted with an organic solvent like DCM.

-

Dry the organic extracts, filter, and concentrate to yield the final product, this compound.

Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Reference |

| Molecular Formula | C₆H₁₄N₂O | - |

| Molecular Weight | 130.19 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar short-chain amides. |

| Boiling Point | ~180-220 °C | Extrapolated from related N,N-dimethylamides. |

| Solubility | Soluble in water and polar organic solvents | The presence of the amine and amide groups enhances polarity and water solubility.[3] |

| pKa (of the amine) | ~8.5 - 9.5 | Typical for a primary alpha-amino group. |

| LogP | < 1.0 | The N,N-dimethylamide and primary amine functionalities increase hydrophilicity. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. The following are the expected spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | ~0.9 | Triplet | 3H |

| CH₂ (ethyl) | ~1.5 - 1.7 | Multiplet | 2H |

| CH (alpha-carbon) | ~3.2 - 3.5 | Triplet or Doublet of Doublets | 1H |

| N(CH₃)₂ | ~2.9 - 3.1 (two singlets due to restricted rotation) | Singlet(s) | 6H |

| NH₂ | ~1.5 - 3.0 (broad) | Broad Singlet | 2H |

Note: The N-methyl groups may appear as two distinct singlets due to the restricted rotation around the amide C-N bond.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (amide) | ~170 - 175 |

| CH (alpha-carbon) | ~55 - 60 |

| N(CH₃)₂ | ~35 - 40 (two signals possible) |

| CH₂ (ethyl) | ~25 - 30 |

| CH₃ (ethyl) | ~10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O stretch (tertiary amide) | 1630 - 1680 | Strong |

| N-H bend (primary amine) | 1590 - 1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

| Ion | m/z | Interpretation |

| [M+H]⁺ | 131.12 | Molecular ion (protonated) |

| [M]⁺ | 130.11 | Molecular ion |

| 86 | Loss of dimethylamine | |

| 72 | [C(=O)N(CH₃)₂]⁺ fragment | |

| 44 | [N(CH₃)₂]⁺ fragment |

Note: The fragmentation pattern of amides often involves cleavage of the C-N bond and the bond alpha to the carbonyl group.[4][7]

Applications in Drug Development

Alpha-amino amides are a privileged scaffold in medicinal chemistry, with numerous examples of biologically active compounds.[8] The structural features of this compound, including a chiral center, a primary amine, and a tertiary amide, offer multiple points for diversification and interaction with biological targets.

-

Central Nervous System (CNS) Drug Discovery: Derivatives of small amino amides have shown promise as anticonvulsant agents.[9] The ability of the amide and amine groups to participate in hydrogen bonding is crucial for interactions with CNS targets.

-

Peptidomimetics: The 2-aminobutanamide core can serve as a non-natural amino acid surrogate in the design of peptidomimetics.[2] The N,N-dimethylamide can improve metabolic stability by protecting against enzymatic degradation.[7]

-

Building Block for Complex Molecules: As a chiral building block, this compound can be incorporated into more complex molecular architectures to explore new chemical space in drug discovery programs.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted properties of this compound. The proposed synthetic route, utilizing a reliable HATU-mediated amide coupling, offers an efficient and accessible method for its preparation. The predicted physicochemical and spectroscopic data serve as a valuable reference for its characterization. Given the established importance of the alpha-amino amide scaffold in medicinal chemistry, this compound represents a promising building block for the development of novel therapeutic agents, particularly in the realm of CNS disorders. Further experimental validation of its properties and biological activities is warranted to fully explore its potential in drug discovery.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models [mdpi.com]

An In-depth Technical Guide on the Chemical Structure and Characterization of 2-amino-N,N-dimethylbutanamide

Introduction

2-amino-N,N-dimethylbutanamide is a tertiary amide derivative of the amino acid valine.[1][2] As a chiral molecule, it and its analogs are of interest in medicinal chemistry and drug development due to their potential biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in pharmaceutical applications. This guide provides a comprehensive overview of the chemical structure of this compound and details the key analytical techniques employed for its characterization.

Chemical Structure and Synthesis

This compound possesses a central chiral carbon atom (C2) bonded to an amino group, a hydrogen atom, an ethyl group, and a dimethylamide group. The presence of the N,N-dimethyl substitution on the amide nitrogen classifies it as a tertiary amide.[3][4]

Molecular Formula: C6H14N2O[5][6]

Molecular Weight: 130.19 g/mol [7][8]

IUPAC Name: this compound[5]

SMILES: CCN(C)C(=O)C(C)N

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the amidation of 2-aminobutanoic acid (a valine analog). This typically involves activating the carboxylic acid group followed by reaction with dimethylamine.[9] Alternatively, methods such as the reductive amination of a corresponding keto-amide could be employed.[10][11]

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the application of key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) in a solvent like CDCl₃ would be:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~0.9 | Triplet | 3H |

| -CH₂- (ethyl) | ~1.6 | Quartet | 2H |

| -CH- (chiral center) | ~3.2 | Triplet | 1H |

| -N(CH₃)₂ | ~2.9 and ~3.0 | Two Singlets | 6H |

| -NH₂ | ~1.5 (broad) | Singlet | 2H |

Note: The two methyl groups on the nitrogen may appear as distinct singlets due to restricted rotation around the amide C-N bond, a common feature in tertiary amides.[12]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and types of carbon atoms. For this compound, the following signals are anticipated:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~10 |

| -C H₂- (ethyl) | ~25 |

| -C H- (chiral center) | ~58 |

| -N(C H₃)₂ | ~36 and ~37 |

| C =O (amide) | ~175 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 130.11.[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common fragmentation patterns would involve the loss of the dimethylamino group or cleavage adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3400-3250 (two bands for primary amine) |

| C-H (alkane) | Stretching | 2970-2850 |

| C=O (amide) | Stretching | 1680-1630 |

| N-H (amine) | Bending | 1650-1580 |

Note: As a tertiary amide, there will be no N-H stretching or bending peaks associated with the amide group itself, which can be a distinguishing feature.[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the relaxation delay to 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer for analysis.

-

Analysis:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Observe the molecular ion peak [M+H]⁺ at m/z 131.12.

-

For fragmentation analysis (MS/MS), select the precursor ion (m/z 131.12) and apply collision-induced dissociation (CID) to generate a product ion spectrum.

-

Visualization of Key Structures and Workflows

Chemical Structure of this compound

Caption: 2D structure of this compound.

Analytical Workflow for Characterization

Caption: General workflow for the synthesis and characterization.

References

-

Study.com. (n.d.). Amide | Structure, Functional Group Bond & Examples. Retrieved from [Link]

-

SciSpace. (n.d.). 2-N-methylamino-2,3- dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5- dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.

-

National Center for Biotechnology Information. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. PubChem Compound Database. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Save My Exams. (2025, January 10). Amides. Retrieved from [Link]

-

American Chemical Society. (n.d.). Preparations of N,N-Dimethylamides. Journal of the American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.

-

Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 46(6), 505–511. Retrieved from [Link]

-

Wikipedia. (n.d.). Amide. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,2-Dimethylbutanamide. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

National Center for Biotechnology Information. (n.d.). N,N-diethyl-2-methylbutanamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butanamide, N,N-dimethyl-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). 2-Amino-2,3-dimethylbutanamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 6), o1299. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-Amino-2,3-dimethylbutanamide, 96%. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butanamine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 25). Synthesis of Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.

-

Chemsrc. (n.d.). N,N-dimethylbutanamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N,N-Dimethylbutyramide. NIST Chemistry WebBook. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). (2R)-3,3-Dimethyl-2-butanamine. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. study.com [study.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. This compound | C6H14N2O | CID 43649466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. You are being redirected... [hit2lead.com]

- 7. Butanamide, 2-amino-3,3-dimethyl- | C6H14N2O | CID 3496444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-amino-N,N-dimethylbutanamide: A Predictive and Methodological Guide

Foreword: Navigating a Data-Scarce Landscape

This guide, therefore, moves beyond a simple presentation of pre-existing data. Instead, it serves as a comprehensive, in-depth technical manual on how to approach the spectroscopic characterization of 2-amino-N,N-dimethylbutanamide. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with structurally similar compounds, we will construct a robust predictive framework for its spectral properties. This document is designed for researchers, scientists, and drug development professionals, providing not only predicted data but also the underlying scientific rationale and detailed experimental protocols to validate these predictions in a laboratory setting.

Molecular Structure and Functional Group Analysis

Before delving into the spectroscopic predictions, a thorough understanding of the molecule's structure is paramount. This compound is a chiral molecule possessing several key functional groups that will dictate its spectroscopic behavior.

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Medium, broad (two bands) | N-H stretch | Primary Amine |

| 2960 - 2850 | Strong | C-H stretch | Aliphatic |

| 1650 - 1630 | Strong | C=O stretch | Tertiary Amide |

| 1600 - 1500 | Medium | N-H bend | Primary Amine |

| 1400 - 1300 | Medium | C-N stretch | Amide |

Rationale Behind Predictions:

-

N-H Stretch: The primary amine will typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretch: The carbonyl stretch of a tertiary amide is very intense and appears at a lower frequency compared to esters or aldehydes due to the resonance with the nitrogen lone pair.

Experimental Protocol for IR Spectroscopy

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 130. The molecular ion peak is expected, corresponding to the molecular weight of C₆H₁₄N₂O.

-

Major Fragment Ions:

| m/z | Predicted Fragment | Loss |

| 115 | [M - CH₃]⁺ | Loss of a methyl radical |

| 86 | [M - C₂H₅NH₂]⁺ | α-cleavage at the chiral center |

| 72 | [C₄H₁₀N]⁺ | N,N-dimethylaminocarbonyl cation |

| 58 | [C₃H₈N]⁺ | Iminium ion from cleavage adjacent to the amine |

| 44 | [C₂H₆N]⁺ | Dimethylaminium ion |

Rationale Behind Fragmentation:

The fragmentation of this compound under electron ionization is expected to be directed by the nitrogen atoms, which can stabilize adjacent positive charges. The most likely fragmentation pathways are α-cleavages adjacent to the amine and amide groups.

Figure 4: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

For a compound of this nature, electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (like a TOF or Orbitrap) would be ideal for accurate mass determination.

Figure 5: Workflow for high-resolution mass spectrometry using ESI.

Conclusion and Path Forward

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. While experimental data remains to be published, the principles of NMR, IR, and MS, combined with data from analogous structures, allow for a robust and scientifically grounded prediction of its spectral characteristics. The detailed experimental protocols provided herein offer a clear path for researchers to acquire and validate this data. The combination of these spectroscopic techniques will enable an unambiguous confirmation of the structure and purity of this compound, a critical step in any research or development endeavor involving this compound.

References

As direct spectroscopic data for this compound is not available, this reference list includes entries for the compound in chemical databases and literature that discusses the spectroscopy of structurally related molecules.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link] [1]2. PubChem. (n.d.). N,N-Dimethylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-amino-N,N-dimethylbutanamide (CAS Number 1218314-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N,N-dimethylbutanamide, identified by the CAS number 1218314-38-5, is a chiral amino acid amide derivative. Its structure, featuring a primary amine at the alpha position and a tertiary amide, suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. The presence of both hydrogen bond donating and accepting groups, along with a stereocenter, makes it an attractive scaffold for designing molecules with specific biological activities. This guide provides a comprehensive overview of its known and predicted properties, potential hazards, and synthetic considerations, offering a valuable resource for researchers working with this and related compounds.

Physicochemical Properties

| Property | Value/Prediction | Source |

| CAS Number | 1218314-38-5 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₆H₁₄N₂O | [1] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| Physical Form | Liquid (at room temperature) | [1] |

| Predicted Boiling Point | ~223-242 °C | [3][4] |

| Predicted Density | ~0.98 g/cm³ | [3] |

| Predicted Flash Point | ~89-100 °C | [3][4] |

| Predicted Water Solubility | High (due to polar functional groups) | N/A |

Note: Predicted values are based on structural isomers such as 2-amino-2,3-dimethylbutanamide and 2,2-dimethylbutanamide and should be used as estimations. Experimental verification is recommended.

Structural and Chemical Information

The key structural features of this compound are the ethyl group at the alpha-carbon, the primary amino group, and the N,N-dimethylated amide.

Caption: Chemical structure of this compound.

Hazard and Safety Information

A specific Safety Data Sheet (SDS) for this compound (CAS 1218314-38-5) is not publicly available. Therefore, a cautious approach must be taken, assuming hazards similar to its structural isomers. For the related compound, 2-amino-2,3-dimethylbutanamide, the following GHS hazard statements have been identified:

Based on these, the following precautionary measures are recommended when handling this compound:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

Toxicological Profile (Predicted):

Due to the absence of specific toxicological data, a quantitative structure-activity relationship (QSAR) approach can provide an initial assessment. Models for predicting toxicity often consider factors like molecular weight, lipophilicity, and the presence of reactive functional groups.[6][7] Given the presence of a primary amine and an amide group, the compound's metabolic profile and potential for biological interactions should be carefully considered in any research application.

Synthetic Approaches

While a specific, documented synthesis for this compound is not readily found in the literature, its synthesis can be logically derived from established methods for preparing similar 2-aminoalkanamides. A plausible synthetic pathway would involve the amidation of a protected α-amino acid followed by deprotection.

Caption: A potential synthetic workflow for this compound.

Illustrative Experimental Protocol (General)

The following is a generalized protocol for the synthesis of N,N-dialkyl-2-aminoalkanamides, which can be adapted for the synthesis of this compound.

-

Protection of the Amino Acid:

-

Dissolve 2-aminobutanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) and cool the mixture in an ice bath.

-

Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir overnight at room temperature.

-

Acidify the reaction mixture and extract the protected amino acid with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the protected amino acid.

-

-

Amidation:

-

Dissolve the protected amino acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Add dimethylamine (as a solution in a suitable solvent or as a gas).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer and concentrate to yield the protected amide.

-

-

Deprotection:

-

Dissolve the protected amide in a suitable solvent.

-

For a Boc-protected intermediate, use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

For a Cbz-protected intermediate, use catalytic hydrogenation (e.g., H₂, Pd/C).

-

Stir until the deprotection is complete.

-

Remove the solvent and any volatile byproducts under reduced pressure.

-

Purify the final product, this compound, by chromatography or distillation.

-

Potential Applications in Research and Development

The structural motifs within this compound suggest several potential areas of application in drug discovery and development:

-

Chiral Building Block: As a chiral molecule, it can be used in the stereoselective synthesis of more complex molecules, which is crucial for the development of drugs with improved efficacy and reduced side effects.

-

Peptidomimetics: The amino acid amide structure can serve as a component of peptidomimetics, which are designed to mimic or block the biological activity of peptides.

-

Scaffold for Library Synthesis: The primary amine and the amide functionalities provide two points for diversification, making it a suitable scaffold for the creation of compound libraries for high-throughput screening. Derivatives of 2-aminobutanamide have been investigated for their potential antimicrobial and anticonvulsant activities.[8][9]

Conclusion

This compound (CAS 1218314-38-5) is a chemical entity with significant potential for application in synthetic and medicinal chemistry. While a comprehensive dataset of its experimental properties and hazards is currently lacking, this guide provides a foundational understanding based on its chemical structure, data from its isomers, and established chemical principles. Researchers and drug development professionals are encouraged to use this information as a starting point and to perform thorough experimental characterization to ensure safe and effective utilization of this compound.

References

-

2-Amino-2,3-dimethylbutanamide - Physico-chemical Properties. ChemBK.

-

2-Amino-2,3-dimethylbutanamide | 40963-14-2. Tokyo Chemical Industry (India) Pvt. Ltd.

-

Butanamide, 2,2-dimethyl- | 102014-33-5. Guidechem.

-

2-Amino-N,3-dimethylbutanamide hydrochloride (cas 188890-78-0) SDS/MSDS download. ChemSrc.

-

Butanamide, 2-amino-3,3-dimethyl-. PubChem.

-

2-Amino-2,3-dimethylbutanamide. PMC.

-

This compound | 1218314-38-5. Sigma-Aldrich.

-

Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50. MDPI.

-

A Toxicity Prediction Tool for Potential Agonist/Antagonist Activities in Molecular Initiating Events Based on Chemical Structures. PubMed.

-

2-Amino-2,3-dimethylbutanamide. PubChem.

-

N,2-Dimethylbutanamide. PubChem.

-

Synthesis of N-Alkyl Amino Acids. Monash University.

-

QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. MDPI.

-

Prediction of the Toxicity of Binary Mixtures by QSAR Approach Using the Hypothetical Descriptors. ResearchGate.

-

Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Acute toxicity dataset for QSAR modeling and predicting missing data of six pesticides. NIH.

-

Why does N,N-dimethylethanamide have a higher boiling point than butanoic acid? Chemistry Stack Exchange.

-

Preparation method of L-2-aminobutanamide hydrochloride. Google Patents.

-

Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research.

-

(S)-2-amino-N,N-diethyl-3-methylbutanamide | 56414-87-0. ChemicalBook.

-

N,N-dimethylbutanamide. chemister.ru.

-

760-79-2, N,N-Dimethylbutanamide Formula. ECHEMI.

-

Biocatalytic production of ( S )-2-aminobutanamide by a novel D-aminopeptidase from Brucella sp. with high activity and enantioselectivity. ResearchGate.

-

Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed.

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

-

Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate.

-

An In-depth Technical Guide to the Solubility of 1-(Dimethylamino)-2-phenylbutan-2-ol in Organic Solvents. Benchchem.

-

Synthesis of N,N-dialkylnitramines from secondary ammonium nitrates in liquid or supercritical carbon dioxide. ResearchGate.

Sources

- 1. This compound | 1218314-38-5 [sigmaaldrich.com]

- 2. 2-Amino-2,3-dimethylbutanamide | C6H14N2O | CID 9793773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Amino-2,3-dimethylbutanamide | 40963-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute toxicity dataset for QSAR modeling and predicting missing data of six pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of 2-amino-N,N-dimethylbutanamide

A comprehensive literature review reveals a significant gap in the publicly available scientific data regarding the solubility and stability of 2-amino-N,N-dimethylbutanamide. Despite extensive searches for this compound, identified by its CAS Number 1218314-38-5 and molecular formula C6H14N2O, no specific experimental or theoretical studies detailing its solubility in various solvents or its degradation pathways could be located.[1]

The scientific record contains information on several isomers and related compounds, such as 2-amino-2,3-dimethylbutanamide and N,N-dimethylbutanamide. However, the distinct structural differences in these molecules mean that their physicochemical properties, including solubility and stability, cannot be reliably extrapolated to this compound.

This guide, therefore, serves to highlight the current lack of knowledge and to propose the necessary experimental frameworks to characterize this compound. For researchers, scientists, and drug development professionals interested in this compound, the following sections outline the standard methodologies that would be required to determine its fundamental physicochemical properties.

Section 1: Proposed Methodologies for Solubility Determination

A thorough understanding of a compound's solubility is critical for its development as a potential therapeutic agent. The following experimental protocols are proposed to systematically evaluate the solubility of this compound.

Equilibrium Solubility in Aqueous and Organic Solvents

This experiment aims to determine the saturation concentration of the compound in various pharmaceutically relevant solvents.

Experimental Protocol:

-

Solvent Selection: A panel of solvents should be chosen to represent a range of polarities, including purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, and acetonitrile.

-

Sample Preparation: An excess amount of this compound should be added to a known volume of each solvent in sealed vials.

-

Equilibration: The vials should be agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions should be filtered through a 0.22 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate should be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Data Presentation:

The results should be summarized in a table, presenting the solubility in mg/mL or µg/mL for each solvent at the tested temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

pH-Solubility Profile

The ionization state of a molecule can significantly impact its solubility. Therefore, determining the solubility across a range of pH values is crucial.

Experimental Protocol:

-

Buffer Preparation: A series of buffers spanning a physiologically relevant pH range (e.g., pH 2 to 10) should be prepared.

-

Solubility Determination: The equilibrium solubility method described in section 1.1 should be followed for each buffer.

-

Data Analysis: The solubility data should be plotted as a function of pH to generate a pH-solubility profile.

Visualization:

A graph of solubility versus pH would visually represent the compound's solubility characteristics in different ionic environments.

Section 2: Proposed Methodologies for Stability Assessment

Evaluating the chemical stability of a compound is essential to determine its shelf-life and identify potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is used to identify the likely degradation products and pathways of a drug substance.

Experimental Protocol:

-

Stress Conditions: Solutions of this compound should be exposed to a variety of stress conditions, including:

-

Acidic: 0.1 N HCl at elevated temperature (e.g., 60 °C)

-

Basic: 0.1 N NaOH at elevated temperature (e.g., 60 °C)

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Stored as a solid and in solution at elevated temperatures (e.g., 60 °C)

-

Photolytic: Exposed to light of a specified wavelength and intensity

-

-

Time Points: Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.

Logical Workflow for Stability Testing:

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies

To establish a recommended storage condition and shelf-life, long-term stability studies under controlled temperature and humidity are necessary.

Experimental Protocol:

-

ICH Conditions: The compound should be stored under conditions recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), such as 25 °C/60% RH (Relative Humidity) and 40 °C/75% RH.

-

Time Points: Samples should be analyzed at specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: A validated stability-indicating HPLC method should be used to monitor the purity of the compound and the formation of any degradation products over time.

Conclusion

While a comprehensive technical guide on the solubility and stability of this compound cannot be provided at this time due to a lack of available data, this document outlines the necessary scientific investigations required to characterize these critical properties. The execution of the proposed studies would be invaluable to any researcher or organization interested in the development of this compound for pharmaceutical or other applications.

References

As no specific literature on the solubility and stability of this compound was found, a formal reference list cannot be compiled. The proposed methodologies are based on standard pharmaceutical industry practices and guidelines from regulatory bodies such as the ICH.

Sources

2-amino-N,N-dimethylbutanamide mechanism of action in biochemical assays

An In-Depth Technical Guide to Elucidating the Biochemical Mechanism of Action of 2-amino-N,N-dimethylbutanamide

Abstract

This technical guide provides a comprehensive framework for investigating the biochemical mechanism of action of this compound, a small molecule with potential pharmacological activity. In the absence of extensive prior research on this specific compound, this document outlines a systematic, hypothesis-driven approach for its characterization. We will explore a plausible mechanism centered on competitive enzyme inhibition, leveraging its structural analogy to amino acid building blocks. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the underlying scientific rationale to facilitate a thorough investigation of this and similar novel chemical entities.

Introduction and Plausible Mechanistic Hypothesis

This compound is a derivative of the amino acid 2-aminobutanoic acid, featuring a dimethylated amide at the C-terminus. Its structure, characterized by a chiral center at the alpha-carbon and a modified carboxyl group, suggests potential interactions with biological macromolecules that recognize amino acid motifs. Amino acid amides, as a class, are known to exhibit a range of biological activities, from enzyme inhibition to serving as building blocks in peptide synthesis.[1]

Given its structural resemblance to natural amino acid substrates, a primary hypothesis is that This compound acts as a competitive inhibitor of a specific class of enzymes, such as proteases or peptidases. These enzymes possess active sites that recognize and bind to specific amino acid sequences, and the N,N-dimethylated amide of our target compound could mimic a peptide bond, allowing it to dock within the active site. However, the modification may prevent the catalytic machinery of the enzyme from proceeding with hydrolysis, leading to competitive inhibition.

This guide will detail a strategic workflow to test this hypothesis, starting with broad screening and progressing to more specific mechanistic studies.

Experimental Workflow for Mechanistic Elucidation

A multi-tiered approach is essential for a comprehensive understanding of the compound's mechanism of action. The proposed workflow is designed to first identify the potential enzyme class targeted by this compound, and then to characterize the kinetics and specificity of this interaction.

Caption: A three-phase experimental workflow for characterizing the mechanism of action of this compound.

Phase 1: Broad-Spectrum Enzyme Panel Screening

The initial step is to perform a broad screen against a commercially available panel of enzymes to identify potential targets. This unbiased approach maximizes the probability of identifying a relevant interaction.

Rationale

A broad enzyme panel provides a wide net to catch potential interactions without preconceived notions about the compound's target. This is particularly crucial for a novel compound with no prior biological characterization. The selection of enzymes in the panel should ideally include various classes of hydrolases, with a particular focus on proteases (serine, cysteine, and metalloproteases) and peptidases, given our primary hypothesis.

Experimental Protocol: General Enzyme Activity Assay

This protocol describes a generic fluorescence-based assay that can be adapted for various enzymes.

Materials:

-

This compound (stock solution in DMSO)

-

Enzyme panel (e.g., a panel of human proteases)

-

Fluorogenic substrate specific to each enzyme

-

Assay buffer (specific to each enzyme)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the respective assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include wells for a positive control (enzyme with substrate, no inhibitor) and a negative control (substrate only, no enzyme).

-

Enzyme Addition: Add 10 µL of the enzyme solution (at a predetermined optimal concentration) to each well, except for the negative control wells.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Reading: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes using a kinetic read mode.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each concentration of the test compound relative to the positive control.

Phase 2: Hit Validation and Specificity Profiling

Once a "hit" (a significant and reproducible inhibition of a particular enzyme) is identified in the initial screen, the next phase focuses on validating this finding and assessing the compound's selectivity.

Dose-Response Assays and IC50 Determination

Rationale: A dose-response assay is critical to confirm the inhibitory activity and to quantify the potency of the compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

Procedure: The protocol is similar to the general enzyme activity assay described above, but with a more extensive range of compound concentrations (typically a 10-point, 3-fold serial dilution) to generate a complete inhibition curve.

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Description |

| Top | The maximum percent inhibition (should be close to 100%). |

| Bottom | The minimum percent inhibition (should be close to 0%). |

| LogIC50 | The logarithm of the IC50 value. |

| HillSlope | The steepness of the curve. |

Selectivity Profiling

Rationale: Selectivity is a crucial parameter in drug development. A compound that inhibits a single target with high specificity is generally preferred over a non-selective compound that may cause off-target effects. Therefore, it is important to test this compound against a panel of enzymes that are structurally and functionally related to the primary "hit" enzyme.

Procedure: Perform dose-response assays for the related enzymes using the same protocol as for the primary target.

Data Interpretation: A compound is considered selective if its IC50 value for the primary target is significantly lower (typically at least 10-fold) than for other related enzymes.

Phase 3: In-Depth Mechanistic Studies

With a validated and selective target in hand, the final phase delves into the precise molecular mechanism of inhibition.

Enzyme Kinetics: Determining the Mode of Inhibition

Rationale: Enzyme kinetic studies are the gold standard for elucidating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This information provides deep insight into how the inhibitor interacts with the enzyme.

Procedure:

-

Perform a series of enzyme activity assays where the concentration of the substrate is varied in the presence of fixed concentrations of this compound (including a zero-inhibitor control).

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[Substrate].

Data Visualization and Interpretation:

Sources

A Technical Guide to the Potential Research Applications of 2-Amino-N,N-dimethylbutanamide Derivatives

Abstract

The 2-amino-N,N-dimethylbutanamide scaffold represents a largely unexplored chemical space with significant potential for therapeutic innovation. As a derivative of the fundamental amino acid butanamide structure, it possesses key structural motifs—a chiral center, a primary amine, and a tertiary amide—that are prevalent in a multitude of biologically active molecules. This technical guide synthesizes existing knowledge from structurally analogous compounds to build a robust, evidence-based framework for directing future research into this promising class of molecules. We present hypothesized applications in oncology, infectious disease, and neurology, supported by detailed mechanistic rationale and actionable experimental protocols. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to pioneer the investigation of this compound derivatives.

Introduction: The Scientific Premise

The amide bond is a cornerstone of biochemistry and medicinal chemistry, forming the backbone of peptides and proteins and featuring in approximately 25% of all pharmaceutical drugs.[1] Its unique physicochemical properties, including hydrogen bonding capabilities and resonance stabilization, confer structural rigidity and specific molecular recognition properties.[1] The this compound core is a small, chiral amino acid amide. While direct research on this specific scaffold is nascent, its structural components suggest a high probability of biological activity.

The primary amine at the alpha-position is a key site for interaction and further derivatization, while the N,N-dimethylated amide group enhances metabolic stability by preventing enzymatic hydrolysis compared to primary or secondary amides.[2] This inherent stability makes these derivatives particularly attractive as drug candidates. This guide will extrapolate from the known biological activities of related amino amides, aminonitriles, and other amide-containing compounds to propose three primary avenues of investigation.[1][3]

Proposed Synthetic Strategy

A versatile and efficient synthesis is critical for generating a library of derivatives for screening. We propose a two-pronged approach combining enzymatic and traditional chemical methods to generate chiral this compound precursors.

A. Enzymatic Synthesis of the Chiral Core: The synthesis of chiral (S)-2-aminobutanamide is a well-established biocatalytic process, often used as a precursor for the antiepileptic drug Levetiracetam.[4][5] This method offers high enantioselectivity and mild reaction conditions.

B. Chemical Derivatization: Standard peptide coupling reactions can be employed for subsequent modifications. The use of coupling agents like dicyclohexylcarbodiimide (DCC) is a robust method for forming amide bonds.[6]

Caption: Proposed hybrid enzymatic-chemical synthesis workflow.

Potential Application I: Oncology

Scientific Rationale: The 2-aminobenzothiazole and α-amino amide scaffolds, which are structurally analogous to our core molecule, have demonstrated significant anticancer activity.[7][8][9] For instance, certain 2-aminobenzothiazole derivatives show potent antiproliferative effects against colon (HCT116), lung (A549), and breast (MCF-7) cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[9][10] The mechanism often involves the inhibition of critical cell signaling enzymes like protein kinases or histone deacetylases (HDACs).[7] We hypothesize that derivatives of this compound can be designed to target similar enzymatic pathways crucial for cancer cell proliferation and survival.

Proposed Target Pathway: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. We propose screening derivatives for inhibitory activity against key kinases in this pathway, such as PI3Kγ, Akt, or mTOR.

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Experimental Protocol: In Vitro Anticancer Screening Workflow

This protocol outlines a tiered screening approach to efficiently identify and characterize promising anticancer candidates.[11][12]

Phase 1: Primary Cytotoxicity Screening

-

Cell Line Selection: Culture a panel of human cancer cell lines (e.g., HCT-116 [colon], A549 [lung], MCF-7 [breast]) in appropriate media.[13]

-

Compound Preparation: Prepare stock solutions of the derivative library in DMSO and create serial dilutions.

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]

-

Treatment: Treat cells with a range of compound concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]

-

Viability Assay (MTT or CellTiter-Glo):

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Phase 2: Secondary Mechanistic Assays (for hits from Phase 1)

-

Colony Formation Assay: Seed cells at a low density in 6-well plates and treat with compounds at sub-IC50 concentrations for 7-14 days. Stain colonies with crystal violet and quantify to assess long-term antiproliferative effects.[12]

-

Cell Migration/Invasion Assay (Transwell Assay): Plate cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion). Add the compound to the media. After 24-48 hours, stain and count the cells that have migrated to the lower chamber.[11]

-

Apoptosis Assay (Annexin V/PI Staining): Treat cells with the compound for 24 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic vs. necrotic cell death.

| Parameter | Derivative A | Derivative B | Doxorubicin (Control) |

| IC50 (HCT-116, µM) | 1.5 ± 0.2 | 8.7 ± 0.9 | 0.8 ± 0.1 |

| IC50 (A549, µM) | 2.3 ± 0.4 | 12.1 ± 1.5 | 1.2 ± 0.2 |

| Colony Formation (% Inhibition) | 75% @ 1 µM | 30% @ 5 µM | 90% @ 0.5 µM |

| Cell Migration (% Inhibition) | 60% @ 1 µM | 25% @ 5 µM | 85% @ 0.5 µM |

| Table 1: Hypothetical data summary for anticancer screening. |

Potential Application II: Infectious Diseases

Scientific Rationale: Small amide-containing molecules and N-alkyl-N,N-dimethylamine derivatives have a documented history of antimicrobial and antifungal activity.[15][16][17] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential metabolic enzymes. The amphipathic nature that can be engineered into this compound derivatives—by modifying the substituents on the primary amine—could facilitate interaction with and disruption of the lipid bilayers of bacterial and fungal pathogens.[18]

Proposed Mechanism: Microbial Membrane Disruption

We hypothesize that derivatives can be designed with lipophilic side chains that insert into the microbial cell membrane. The cationic primary amine would interact with the negatively charged components of the membrane (like phospholipids or teichoic acids), leading to membrane depolarization, pore formation, and eventual cell lysis.

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine the Minimum Inhibitory Concentration (MIC).[19][20]

-

Strain Selection: Use quality control strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[6]

-

Inoculum Preparation: Culture the microbial strains overnight. Prepare a standardized inoculum suspension in saline or broth to match a 0.5 McFarland turbidity standard.[21]

-

Broth Microdilution Method:

-

Prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[22]

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[22]

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

| Microorganism | Derivative C (MIC, µg/mL) | Derivative D (MIC, µg/mL) | Ciprofloxacin (Control) |

| S. aureus | 8 | 64 | 1 |

| E. coli | 16 | >128 | 0.5 |

| C. albicans | 32 | >128 | N/A |

| Table 2: Hypothetical data summary for antimicrobial screening. |

Potential Application III: Neurology

Scientific Rationale: Amino acids and their direct metabolites are the principal neurotransmitters in the central nervous system (CNS).[23][24] Glutamate is the major excitatory neurotransmitter, while GABA (a glutamate metabolite) and glycine are major inhibitory ones.[24] Compounds that can modulate these neurotransmitter systems have immense therapeutic potential for a range of neurological and psychiatric disorders. Given the this compound core is an amino acid derivative, it is plausible that its analogs could cross the blood-brain barrier and interact with CNS targets. D-amino acid derivatives, for instance, are known modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, and implicated in diseases like Alzheimer's and schizophrenia.[25]

Proposed Target: NMDA Receptor Modulation

We hypothesize that chiral derivatives of this compound could act as agonists, antagonists, or allosteric modulators at the glycine or glutamate binding sites of the NMDA receptor. Such activity could have therapeutic implications for conditions characterized by NMDA receptor hypofunction (e.g., schizophrenia) or hyperfunction (e.g., excitotoxicity in stroke).[25]

Experimental Protocol: Neuroactivity Assessment

This protocol uses primary neuronal cultures and ex vivo brain slices to assess the direct effects of the compounds on neuronal activity.

Phase 1: Primary Neuronal Culture Assay

-

Culture Preparation: Isolate and culture cortical or hippocampal neurons from rodent embryos.[26]

-

Calcium Imaging: After 7-10 days in vitro, load the neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Application: Perfuse the cells with a baseline buffer, followed by the application of the test compound. Then, apply an NMDA receptor agonist (e.g., glutamate) to stimulate the cells.

-

Data Acquisition: Use fluorescence microscopy to record changes in intracellular calcium concentrations. An increase or decrease in the glutamate-evoked calcium response in the presence of the test compound would indicate modulatory activity.

Phase 2: Ex Vivo Brain Slice Electrophysiology

-

Slice Preparation: Prepare acute brain slices (300-400 µm thick) from a relevant brain region (e.g., hippocampus) of an adult rodent.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons to measure synaptic currents.[27]

-

Experimental Paradigm:

-

Establish a stable baseline recording of spontaneous or evoked postsynaptic currents (EPSCs).

-

Bath-apply the test derivative at various concentrations.

-

Measure changes in the frequency, amplitude, or kinetics of NMDA receptor-mediated EPSCs.

-

-

Data Analysis: Analyze the electrophysiological data to determine if the compound enhances or suppresses synaptic transmission via NMDA receptors.

Caption: Workflow for assessing the neurological activity of derivatives.

Conclusion and Future Directions

The this compound scaffold is a promising, yet underexplored, platform for the development of novel therapeutics. Based on robust evidence from structurally related compounds, we have outlined compelling research applications in oncology, infectious disease, and neurology. The experimental protocols provided herein offer a clear, actionable roadmap for initiating the systematic investigation of this chemical class. Future work should focus on synthesizing a diverse library of derivatives, executing the proposed screening cascades, and subsequently exploring structure-activity relationships (SAR) to optimize lead compounds for potency, selectivity, and favorable pharmacokinetic properties. The insights gained from this foundational work will be instrumental in unlocking the full therapeutic potential of this compound derivatives.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. mdpi.com [mdpi.com]

- 8. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sphinxsai.com [sphinxsai.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. nanobioletters.com [nanobioletters.com]

- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 20. EUCAST: EUCAST - Home [eucast.org]

- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. Amino Acids that Play an Important Role in the Functioning of the Nervous System Review | ClinicSearch [clinicsearchonline.org]

- 24. Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Advances in D-Amino Acids in Neurological Research [mdpi.com]

- 26. Video: Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol [jove.com]

- 27. Ex vivo mouse brain patch clamp recordings combined with optogenetic stimulation [protocols.io]

An In-depth Technical Guide to 2-amino-N,N-dimethylbutanamide and Its Analogs: From Synthesis to Potential Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical landscape surrounding 2-amino-N,N-dimethylbutanamide, a compound noted for its role as a synthetic intermediate. While the specific historical record and discovery of this compound (CAS 1218314-38-5) are not extensively documented in publicly accessible literature, this guide illuminates its chemical identity and potential utility. To provide a robust scientific context, we delve into the well-documented history, synthesis, and applications of its close structural analog, 2-amino-2,3-dimethylbutanamide. This comparative approach offers valuable insights into prospective synthetic strategies and applications for this compound, particularly in the development of novel therapeutic agents such as β-lactamase inhibitors.

Introduction and Chemical Identity of this compound

This compound is a chiral amino acid derivative with the chemical formula C₆H₁₄N₂O.[1] Its structure features a butane backbone with an amino group at the second carbon (α-carbon) and a dimethylated amide functional group. The presence of a stereocenter at the α-carbon indicates that the molecule can exist as two enantiomers, (R)- and (S)-2-amino-N,N-dimethylbutanamide.

While detailed historical accounts of its first synthesis or discovery are scarce in peer-reviewed journals, its existence is confirmed in several chemical databases.[1][2] The primary utility of this compound, as cited in available literature, is as a building block in the synthesis of more complex molecules, notably in the preparation of substituted condensed ring compounds with potential β-lactamase inhibitory effects.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are computationally derived and sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O | PubChem[1] |

| Molecular Weight | 130.19 g/mol | PubChem[1] |

| CAS Number | 1218314-38-5 | ChemBridge[2] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC(C(=O)N(C)C)N | PubChem[1] |

A Case Study: The Discovery and History of 2-amino-2,3-dimethylbutanamide

In contrast to the limited historical data for this compound, its analog, 2-amino-2,3-dimethylbutanamide (also known as 2-methylvalinamide), has a well-documented history. It serves as a crucial intermediate in the synthesis of imidazolinone herbicides.[5] The development of efficient synthetic routes to this compound was driven by its commercial importance in the agrochemical industry.

Chemical Synthesis of 2-amino-2,3-dimethylbutanamide

The traditional chemical synthesis of 2-amino-2,3-dimethylbutanamide involves a multi-step process. A common method is the hydrolysis of 2-amino-2,3-dimethylbutanenitrile.[5]

One documented laboratory-scale synthesis involves the reaction of 2-amino-2,3-dimethylbutanenitrile with sulfuric acid ("oil of vitriol").[5] The nitrile is added to a sulfuric acid solution and stirred for several days at room temperature. The resulting mixture is then carefully neutralized to precipitate the 2-amino-2,3-dimethylbutanamide product.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-amino-2,3-dimethylbutanenitrile [5]

-

Under a nitrogen atmosphere and in a cold-water bath, add 46.7 g (0.417 mol) of 2-amino-2,3-dimethylbutanenitrile liquid to 104.2 ml of a sulfuric acid solution.

-

Stir the solution at room temperature for three days.

-

Slowly pour the reaction mixture, containing a white solid, into 150 g of ice water.

-

Basify the solution to a pH of 9.0 using 221 g of Na₂CO₃ and 38 ml of 50% NaOH to precipitate a significant amount of white solid.

-

Filter the solid and purify by extraction with dichloromethane to obtain 2-amino-2,3-dimethylbutanamide (25.8 g, 47.6% yield) with a melting point of 76-80 °C.

Biocatalytic Synthesis of 2-amino-2,3-dimethylbutanamide

To overcome the harsh conditions and environmental concerns associated with chemical synthesis, biocatalytic methods have been developed. These methods utilize nitrile hydratase enzymes from various microorganisms to convert 2-amino-2,3-dimethylbutyronitrile to the corresponding amide under mild conditions.[6][7]

Strains of Rhodococcus rhodochrous, Nocardia globerula, and Rhodococcus erythropolis have been identified to produce nitrile hydratases capable of catalyzing this transformation with high yield and selectivity.[6] This enzymatic approach offers several advantages, including milder reaction conditions, reduced wastewater discharge, and a more environmentally friendly process.[6]

Experimental Protocol: Microbial Catalysis for 2-amino-2,3-dimethylbutanamide Production [6][7]

-

Cultivation of Microorganism: Cultivate a suitable bacterial strain, such as Nocardia globerula CCTCC NO: M209214, in a nutrient-rich medium to produce nitrile hydratase.

-

Catalytic Hydration: In a reaction vessel, combine the microbial cells (as the catalyst) with a solution of 2-amino-2,3-dimethylbutyronitrile.

-

Reaction Conditions: Maintain the reaction at a controlled pH (typically 6.0-10.0) and temperature (20-40 °C).[7]

-

Product Isolation: After the reaction is complete, cool the mixture to obtain the crude 2-amino-2,3-dimethylbutanamide product.

-

Purification: Dissolve the crude product in ethyl acetate at 20-65 °C, add n-hexane as a salting-out agent, and crystallize at 0-4 °C. Filter and dry the crystals to obtain pure 2-amino-2,3-dimethylbutanamide.[6]

Prospective Synthesis of this compound

Proposed Synthetic Pathway

A plausible route to this compound would start from the corresponding α-amino acid, 2-aminobutanoic acid (α-aminobutyric acid). The synthesis would involve two key transformations: protection of the amino group and amidation of the carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Steps for the Proposed Synthesis:

-

Amino Group Protection: The synthesis would commence with the protection of the amino group of 2-aminobutanoic acid using a standard protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This prevents the amino group from interfering in the subsequent amidation step.

-

Amidation: The carboxylic acid of the N-protected amino acid would then be activated using a peptide coupling agent (e.g., HATU, HOBt/EDC). The activated acid would then be reacted with dimethylamine to form the N,N-dimethylamide.

-

Deprotection: The final step would involve the removal of the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz) to yield the desired this compound.

Potential Applications in Drug Discovery

The primary cited application for this compound is in the preparation of substituted condensed ring compounds with potential β-lactamase inhibitory effects.

Role as a Precursor to β-Lactamase Inhibitors

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[4] By inhibiting these enzymes, the efficacy of existing antibiotics can be restored. The development of novel β-lactamase inhibitors is a critical area of research in combating antibiotic resistance.[8][9]

The structure of this compound provides a versatile scaffold for the synthesis of more complex heterocyclic systems. The amino group can be functionalized to build out the core of a potential inhibitor, while the dimethylamide may influence solubility and pharmacokinetic properties.

Caption: Logical workflow from this compound to a potential β-lactamase inhibitor.

Conclusion